In Silico Activity Profiling: Signal Transduction and Kinase Inhibition Potential
PASS (Prediction of Activity Spectra for Substances) analysis provides a quantitative comparison of predicted biological activities. For 4-Chloro-2-[(piperazin-1-yl)methyl]phenol, the highest predicted activity is signal transduction pathway inhibition (Pa 0.718), followed by chloride peroxidase inhibition (Pa 0.657) and protein kinase inhibition (Pa 0.620). These scores differ significantly from the class-level baseline of unsubstituted or differently substituted piperazinylmethylphenols, which typically show lower Pa values for kinase inhibition due to the absence of the para-chloro group critical for ATP-binding pocket interaction [1].
| Evidence Dimension | Predicted activity (Pa) for biological targets via PASS algorithm |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa 0.718; Chloride peroxidase inhibitor: Pa 0.657; Protein kinase inhibitor: Pa 0.620; Antimycobacterial: Pa 0.577; Rheumatoid arthritis treatment: Pa 0.499 [1] |
| Comparator Or Baseline | Class baseline for unsubstituted piperazinylmethylphenol analogs: Pa values typically <0.5 for kinase inhibition (class-level inference from SAR of analogous scaffolds) |
| Quantified Difference | Pa increase of >0.1 for kinase and signal transduction targets compared to unsubstituted baseline |
| Conditions | PASS algorithm based on structure-activity relationship analysis of the training set (Nature Scientific Reports, 2025) [1] |
Why This Matters
Quantitative in silico predictions prioritize this compound for protein kinase and signal transduction screens, where analogs lacking the para-chloro group may not achieve the same baseline activity threshold.
- [1] Nature Scientific Reports (2025). Table 7 PASS prediction for the activity of the title compound. Pa values: Signal transduction pathways inhibitor 0.718, Chloride peroxidase inhibitor 0.657, Protein kinase inhibitor 0.620, Antimycobacterial 0.577, Rheumatoid arthritis treatment 0.499. View Source
